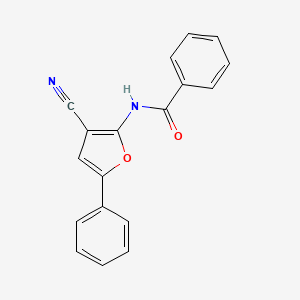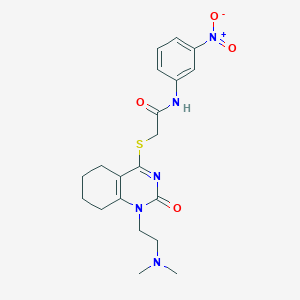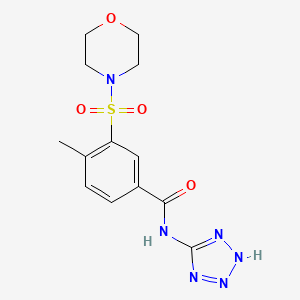
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide, also known as MMSB, is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Scientific Research Applications
Chemical Synthesis and Material Science
A Practical Synthesis of 5,5′-Methylene-bis(benzotriazole)
This research outlines the development of an efficient and environmentally friendly synthesis method for 5,5′-methylene-bis(benzotriazole), a compound used in metal passivators and light-sensitive materials. The study emphasizes green chemistry principles, suggesting that similar methodologies could be applied to synthesize complex molecules like 4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide for various material science applications (Gu et al., 2009).
DNA Interaction and Biological Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review
This study reviews the synthetic dye Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, and its analogs. Such compounds are pivotal in chromosome and nuclear staining, suggesting that similar structures incorporating morpholine and tetrazole groups might offer novel insights into DNA interaction mechanisms for therapeutic or diagnostic purposes (Issar & Kakkar, 2013).
Antimicrobial and Biocidal Applications
The application of non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems a review
This review discusses the use of non-oxidizing biocides, including compounds with potentially similar functional groups to this compound, in reverse osmosis systems to prevent biofouling. The study indicates the importance of finding efficient, eco-friendly, and safe antifouling agents, highlighting an area where such compounds could be of significant value (Da-Silva-Correa et al., 2022).
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4S/c1-9-2-3-10(12(20)14-13-15-17-18-16-13)8-11(9)24(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H2,14,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEUSNOOCKWLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2567456.png)
![Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2567457.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)
![Methyl (E)-4-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2567463.png)
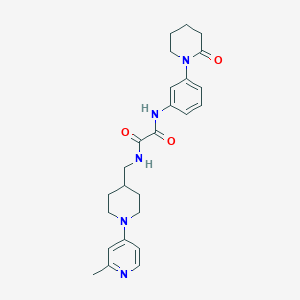
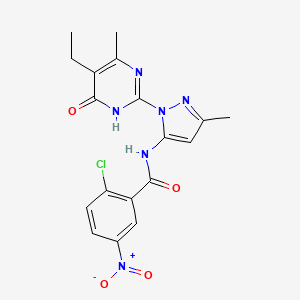
![2-[(4-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2567469.png)
![3-[1-(1H-Indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole](/img/structure/B2567470.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2567473.png)
